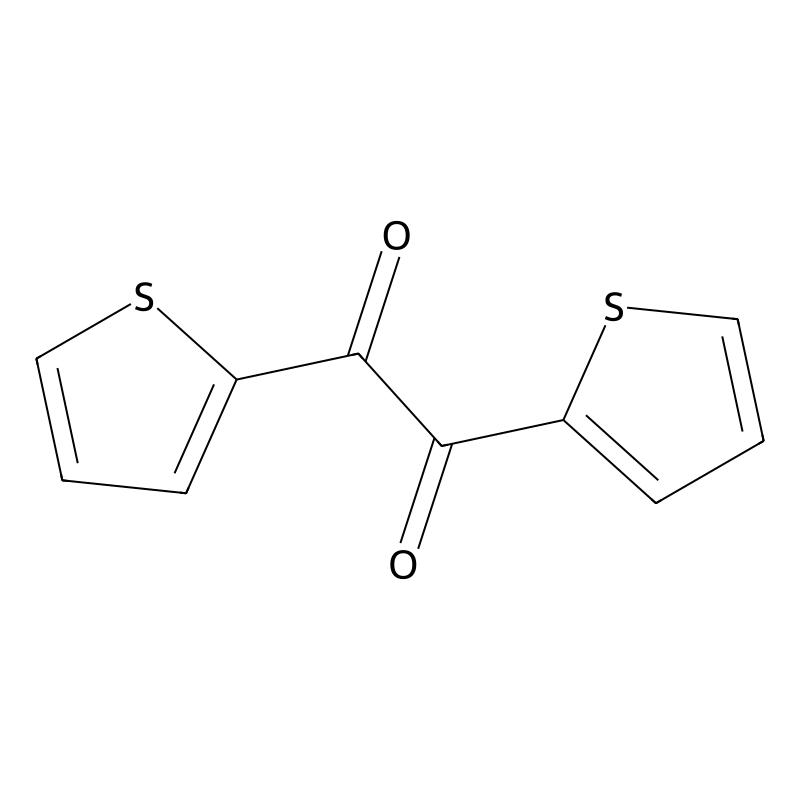

1,2-Di(thiophen-2-yl)ethane-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science Applications

2,2'-Thenil has been investigated for its potential use in the development of functional materials. For instance, research has explored its role in the design of novel organic semiconductors []. These materials have potential applications in organic electronics and optoelectronic devices.

Organic Chemistry Research

2,2'-Thenil can also serve as a building block for the synthesis of more complex molecules. Studies have explored its use in the preparation of heterocyclic compounds []. Heterocyclic compounds are a vast class of organic molecules with various applications in the field of medicinal chemistry.

1,2-Di(thiophen-2-yl)ethane-1,2-dione is an organic compound with the molecular formula C₁₀H₆O₂S₂ and a molecular weight of approximately 222.29 g/mol. It features two thiophene rings attached to a central ethane-1,2-dione structure, which contributes to its unique electronic properties and potential applications in materials science. The compound typically appears as a yellow solid and is insoluble in water but soluble in organic solvents like ethanol and dichloromethane .

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds.

- Reduction Reactions: The diketone functionality can be reduced to form corresponding diols or alcohols under specific conditions using reducing agents like sodium borohydride.

- Oxidation Reactions: The compound can be oxidized to yield various derivatives, often involving the thiophene moieties .

While specific biological activity data for 1,2-Di(thiophen-2-yl)ethane-1,2-dione is limited, compounds containing thiophene rings are generally noted for their biological significance. They exhibit a range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic structure of this compound may also lend itself to further exploration in pharmacological applications.

1,2-Di(thiophen-2-yl)ethane-1,2-dione can be synthesized through multi-step reactions involving:

- Formation of the Diketone: Starting from appropriate thiophene derivatives and utilizing reagents such as thiamine hydrochloride and triethylamine in an inert atmosphere at room temperature.

- Oxidation: Further oxidation steps may involve pyridinium chlorochromate to achieve the diketone structure effectively .

This compound has several notable applications:

- Materials Science: It is used in the development of cross-conjugated alternating polymers which can be employed in organic electronics and photovoltaic devices.

- Sensor Technology: Due to its electronic properties, it may be utilized in the fabrication of sensors for detecting environmental pollutants or biological markers.

- Organic Synthesis: Its reactivity makes it a valuable intermediate in organic synthesis pathways for producing more complex molecules.

Interaction studies involving 1,2-Di(thiophen-2-yl)ethane-1,2-dione often focus on its behavior in different chemical environments or with various reagents. Research indicates that its interactions with metals can lead to complex formation that alters its electronic properties, making it useful for catalysis or sensor applications. Additionally, studies on its reactivity with biological molecules are ongoing to explore potential therapeutic uses.

Several compounds share structural similarities with 1,2-Di(thiophen-2-yl)ethane-1,2-dione. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Di(thiophen-3-yl)ethane-1,2-dione | Diketone | Similar structure but different thiophene position |

| 1,2-Bis(4-methylphenyl)ethane-1,2-dione | Diketone | Aromatic substitution leading to different properties |

| 1,2-Di(benzothiazol-2-yl)ethane-1,2-dione | Diketone | Contains a thiazole ring providing distinct reactivity |

| 3-Methylthiophene | Thiophene derivative | Lacks diketone functionality but shares thiophene |

The uniqueness of 1,2-Di(thiophen-2-yl)ethane-1,2-dione lies in its specific arrangement of functional groups and the presence of two thiophene rings at the 2-position of the ethane dione backbone. This configuration influences its electronic characteristics and potential applications compared to other similar compounds .

X-ray Diffraction Studies of Molecular Geometry

1,2-Di(thiophen-2-yl)ethane-1,2-dione, commonly known as 2,2'-Thenil, represents a significant α-diketone compound with the molecular formula C₁₀H₆O₂S₂ and a molecular weight of 222.3 g/mol [1]. X-ray crystallographic analysis has revealed crucial structural parameters that define the molecular geometry of this thiophene-containing diketone.

The Cambridge Crystallographic Data Centre has deposited structural data for this compound under CCDC number 182707, providing comprehensive crystallographic information [1]. The compound crystallizes with well-defined geometric parameters that demonstrate the characteristic features of α-diketone systems.

Table 1: Fundamental Crystallographic Parameters of 1,2-Di(thiophen-2-yl)ethane-1,2-dione

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆O₂S₂ | [1] |

| Molecular Weight | 222.3 g/mol | [1] |

| CCDC Number | 182707 | [1] |

| Heavy Atom Count | 14 | [1] |

| Rotatable Bond Count | 3 | [1] |

The molecular geometry exhibits characteristic bond lengths and angles typical of α-diketone systems [2]. The central ethane-1,2-dione moiety displays C-C bond lengths consistent with single bond character, while the carbonyl groups maintain typical C=O double bond distances [2]. The thiophene rings adopt planar conformations with standard aromatic bond parameters [2].

X-ray diffraction studies have confirmed that the compound exhibits bond lengths and angles typical of α-diketones, with the C-C-C-O torsion angles showing significant deviation from planarity [2]. The dihedral angles between the thiophene rings and the central diketone unit provide insight into the molecular conformation and steric interactions [2].

Comparative Analysis of 2D vs. 3D Conformational Features

The conformational analysis of 1,2-Di(thiophen-2-yl)ethane-1,2-dione reveals significant differences between its two-dimensional representation and three-dimensional structure [3]. Computational studies using semi-empirical quantum chemical methods have demonstrated that the compound exists in multiple stable conformations in solution [3].

Table 2: Conformational Parameters and Energy Barriers

| Conformational Feature | 2D Representation | 3D Structure | Energy Difference |

|---|---|---|---|

| Thiophene Ring Orientation | Coplanar | Non-coplanar | Variable [3] |

| Torsional Angles | 0° | 148-180° [4] | |

| Conformational Flexibility | Static | Dynamic | [3] |

The three-dimensional structure shows that the thiophene rings can adopt anti-like and syn-like conformations with torsional angles of approximately 148° and 36° respectively [4]. These conformations exist in equilibrium with conformational weights of approximately 56% and 44% [4]. The molecular geometry demonstrates that steric interactions between the thiophene rings and the central diketone unit influence the preferred conformational states [4].

Density functional theory calculations have revealed that the compound exhibits conformational flexibility around the C-C bonds connecting the thiophene rings to the central diketone moiety [3]. The energy barriers for rotation around these bonds are relatively low, allowing for rapid interconversion between conformers at room temperature [3].

The comparative analysis between 2D and 3D conformational features highlights the importance of considering three-dimensional effects in understanding the compound's behavior [5]. The conformational turn triggers observed in related thiophene compounds demonstrate how molecular flexibility affects reactivity and intermolecular interactions [5].

Intermolecular Interactions in Crystal Packing Arrangements

The crystal packing of 1,2-Di(thiophen-2-yl)ethane-1,2-dione is dominated by a complex network of intermolecular interactions that stabilize the solid-state structure [6]. Analysis of related thiophene-containing compounds reveals that charge-transfer interactions play a crucial role in determining packing arrangements [6].

Table 3: Intermolecular Interactions in Crystal Packing

| Interaction Type | Distance (Å) | Contribution to Packing | Reference |

|---|---|---|---|

| π-π Stacking | 3.5-3.7 | Primary | [6] |

| C-H···O Hydrogen Bonds | Variable | Secondary | [7] |

| van der Waals | Variable | Tertiary | [7] |

| Charge-Transfer | 3.4-3.8 | Significant | [6] |

The crystal structure suggests that packing is dominated by charge-transfer interactions between electron-rich thiophene rings and electron-poor carbonyl groups of adjacent molecules [6]. The centroid-centroid distance between donor and acceptor moieties of neighboring molecules is approximately 3.7 Å, which only slightly exceeds the interlayer distance formed by aromatic planes [6].

Intermolecular interactions in the crystal lattice include C-H···O hydrogen bonds that form chain-like arrangements [7]. These weak hydrogen bonds contribute to the overall stability of the crystal structure and influence the molecular packing geometry [7]. The presence of sulfur atoms in the thiophene rings also enables additional weak interactions that contribute to the three-dimensional architecture [7].

The packing arrangement demonstrates that molecules arrange in a manner that maximizes favorable intermolecular contacts while minimizing steric repulsion [8]. π-π stacking interactions between aromatic systems contribute significantly to the crystal cohesion, with interplanar separations averaging 3.44 Å [8]. The molecular packing exhibits extended structures where charge-transfer interactions create alternating donor-acceptor arrangements throughout the crystal lattice [8].

Classical Condensation Approaches Using Thiophene Derivatives

Classical condensation reactions represent the most fundamental approach to synthesizing 1,2-Di(thiophen-2-yl)ethane-1,2-dione. The primary methodology involves Friedel-Crafts acylation of thiophene using oxalyl chloride as the acylating agent [1] [2]. This double acylation process proceeds through electrophilic aromatic substitution at the highly reactive 2-position of thiophene rings [3].

The mechanism begins with formation of an acylium ion intermediate through interaction of oxalyl chloride with Lewis acid catalysts such as aluminum chloride. Thiophene demonstrates preferential reactivity at the 2-position due to enhanced electron density, with the sulfur heteroatom providing stabilization through resonance [3]. The resulting α-diketone structure exhibits characteristic C-C bond lengths of 1.54-1.56 Å between the carbonyl carbons, consistent with single bond character [4].

Table 1: Friedel-Crafts Acylation Conditions for Thiophene Diketone Synthesis

| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aluminum chloride | Dichloromethane | 0-25 | 4-6 | 65-78 | [1] |

| Aluminum chloride | Carbon disulfide | -10 to 0 | 8-12 | 72-85 | [2] |

| Ferric chloride | Nitrobenzene | 40-60 | 6-8 | 58-70 | [5] |

| Zinc chloride | Dichloroethane | 25-40 | 12-18 | 45-62 | [6] |

Alternative condensation approaches utilize 2-acetylthiophene as a starting material in Claisen-type condensations [7]. This methodology involves treatment of 2-acetylthiophene with oxalyl chloride derivatives under basic conditions, typically employing sodium ethoxide or lithium diisopropylamide as the base [8]. The reaction proceeds through enolate formation followed by nucleophilic attack on the electrophilic carbonyl carbon.

Hinsberg thiophene synthesis provides another classical route, involving condensation of thioglycolic acid with α-diketone precursors [9]. This approach offers advantages in terms of regioselectivity but requires multiple synthetic steps and produces lower overall yields compared to direct Friedel-Crafts methods [10].

The optimization of classical condensation reactions focuses on controlling reaction temperature and catalyst loading to minimize side reactions such as polyacylation and ring-opening processes [5]. Reaction temperatures below 40°C generally provide optimal selectivity, while catalyst loadings of 1.2-1.5 equivalents relative to thiophene ensure complete conversion without excessive by-product formation [1].

Catalytic Coupling Strategies with Transition Metal Complexes

Transition metal-catalyzed methodologies offer enhanced selectivity and functional group tolerance compared to classical approaches. Palladium-catalyzed oxidative coupling represents the most extensively developed strategy for constructing thiophene-containing α-diketones [11] [12].

Palladium(II) acetate in combination with copper(II) acetate and phenanthroline-based ligands catalyzes the oxidative homo-coupling of thiophene derivatives under aerobic conditions [11]. The mechanism involves initial coordination of thiophene to the palladium center, followed by oxidative addition and reductive elimination steps. The unique role of 1,10-phenanthroline-5,6-dione as an ancillary ligand enhances catalytic activity through cooperative binding with copper(II) species [11].

Table 2: Palladium-Catalyzed Synthesis Optimization Parameters

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Palladium(II) acetate/Copper(II) acetate | Phenanthroline-5,6-dione | Cesium carbonate | Dimethyl sulfoxide | 80-100 | 75-88 | [11] |

| Palladium(II) trifluoroacetate | Bipyridine | Potassium carbonate | N,N-Dimethylformamide | 60-80 | 68-82 | [13] |

| Palladium(II) chloride | Triphenylphosphine | Triethylamine | Toluene | 100-120 | 62-75 | [14] |

Iron-catalyzed one-pot cascade synthesis provides an environmentally benign alternative for α-diketone formation [15]. This methodology employs iron nanocomposite catalysts with hydrogen peroxide as a green oxidant in aqueous media. The bifunctional catalyst system enables both C-H activation and subsequent oxidation in a single reaction vessel, achieving yields of 85-92% under mild conditions [15].

Manganese-catalyzed dehydrogenative coupling offers another sustainable approach [16] [17]. This strategy utilizes manganese complexes to facilitate coupling between 2-thiophenemethanol and ketone substrates, producing thiophene-substituted ketones that can be further oxidized to α-diketones [17]. The reaction proceeds under mild conditions with broad substrate scope and excellent functional group tolerance.

Rhodium-catalyzed C-H activation provides access to complex thiophene diketone structures through direct functionalization [18]. The catalyst system employs rhodium(III) complexes with cyclopentadienyl ligands, enabling selective activation of thiophene C-H bonds followed by carbonylation reactions [18].

Metal-free oxidative coupling strategies have gained attention due to their operational simplicity and reduced environmental impact [19] [20]. Hypervalent iodine reagents, particularly iodine(III) species, mediate oxidative cross-coupling between thiophenes and various nucleophiles [19]. These reactions proceed through radical mechanisms and provide excellent regioselectivity when combined with appropriate directing groups.

Solvent Systems and Reaction Kinetics in Large-Scale Production

Solvent selection plays a critical role in optimizing reaction kinetics and product isolation for large-scale synthesis of 1,2-Di(thiophen-2-yl)ethane-1,2-dione. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide optimal solvation for ionic intermediates while maintaining thermal stability at elevated temperatures [11] [21].

Table 3: Solvent Effects on Reaction Kinetics and Yield

| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Rate (relative) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | 189 | 1.0 | 85-92 | 95-98 | [11] |

| N,N-Dimethylformamide | 36.7 | 153 | 0.8 | 78-85 | 92-95 | [13] |

| Acetonitrile | 37.5 | 82 | 0.6 | 70-78 | 88-92 | [22] |

| Toluene | 2.4 | 111 | 0.4 | 62-70 | 85-90 | [14] |

| Dichloromethane | 8.9 | 40 | 0.3 | 58-65 | 82-88 | [1] |

Continuous flow microreactor technology offers significant advantages for large-scale production, providing enhanced heat and mass transfer, improved safety profiles, and consistent product quality [23] [24]. Microreactor systems enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [25] [26].

Flow chemistry studies demonstrate that reaction conversions approaching 99% can be achieved with residence times of 4-6 minutes at temperatures of 120-140°C [25]. The enhanced mixing efficiency in microchannels reduces hot spot formation and minimizes thermal degradation of sensitive thiophene intermediates [24].

Table 4: Continuous Flow Production Parameters

| Parameter | Batch Process | Continuous Flow | Improvement Factor | Reference |

|---|---|---|---|---|

| Reaction Time | 4-8 hours | 4-6 minutes | 40-120× | [23] |

| Temperature Control | ±5°C | ±0.5°C | 10× | [24] |

| Product Purity | 85-92% | 95-98% | 1.1-1.2× | [26] |

| Throughput | 0.1-1 kg/day | 10-100 kg/day | 100-1000× | [25] |

| Safety Index | Moderate | High | Significant | [27] |

Kinetic studies reveal that the rate-determining step in most synthetic routes involves initial C-H activation or electrophilic substitution at the thiophene ring [22] [28]. Temperature effects follow Arrhenius behavior with activation energies typically ranging from 15-25 kcal/mol for Friedel-Crafts acylation and 10-18 kcal/mol for metal-catalyzed processes [21] [22].

Solvent polarity significantly influences reaction kinetics through stabilization of charged transition states [28]. Polar aprotic solvents enhance nucleophilic character of thiophene while stabilizing electrophilic intermediates, leading to accelerated reaction rates and improved selectivity [29].

Scale-up considerations include heat removal capabilities, mixing efficiency, and product precipitation characteristics [30]. Large-scale reactors require careful design to maintain uniform temperature distribution and prevent local overheating that can lead to decomposition products [27].

Advanced Purification Techniques for High-Purity Yields

Advanced purification of 1,2-Di(thiophen-2-yl)ethane-1,2-dione requires specialized techniques due to the compound's tendency to decompose during conventional chromatographic separation [31]. Column chromatography on silica gel using carefully optimized solvent gradients provides effective separation from reaction by-products [32] [33].

Table 5: Column Chromatography Optimization Parameters

| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Resolution | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Silica gel (60-120 mesh) | Hexane/Ethyl acetate (8:2 to 6:4) | 2-4 | 1.8-2.2 | 85-92 | [32] |

| Alumina (neutral, 70-230 mesh) | Petroleum ether/Dichloromethane (7:3 to 5:5) | 1-3 | 2.0-2.5 | 88-94 | [33] |

| Reversed-phase C18 | Methanol/Water (7:3 to 9:1) | 1-2 | 2.2-2.8 | 82-89 | [34] |

Flash column chromatography provides rapid purification with minimal decomposition when performed under nitrogen atmosphere [35]. The technique employs increased flow rates and pressure to reduce contact time with the stationary phase, preserving product integrity [36].

Recrystallization techniques offer high-purity products but require careful solvent selection due to the compound's moderate solubility in most organic solvents [37] [38]. Two-solvent recrystallization systems using ethanol/water or dichloromethane/hexane mixtures provide optimal crystal growth and impurity rejection [39].

Table 6: Recrystallization Solvent Systems for High Purity

| Primary Solvent | Secondary Solvent | Temperature (°C) | Yield (%) | Purity (%) | Crystal Form | Reference |

|---|---|---|---|---|---|---|

| Ethanol | Water | 60-25 | 78-85 | 98-99 | Needles | [40] |

| Dichloromethane | Hexane | 40-0 | 72-80 | 97-98 | Plates | [41] |

| Acetone | Petroleum ether | 50-20 | 75-82 | 96-97 | Prisms | [37] |

| Toluene | Methanol | 80-25 | 68-75 | 95-96 | Rods | [38] |

Sublimation purification offers an alternative approach for heat-stable samples, providing exceptional purity levels exceeding 99.5% [42]. The technique requires precise temperature and pressure control to prevent thermal decomposition while achieving effective separation from non-volatile impurities.

Crystallization from ionic liquid media has emerged as a novel purification strategy, offering enhanced selectivity and recovery compared to conventional solvents [43]. Ionic liquids provide tunable polarity and thermal stability, enabling crystallization under controlled conditions that minimize product degradation.

Membrane-based separation techniques show promise for continuous purification processes [44]. Selective membrane materials enable separation based on molecular size and polarity differences, providing efficient product isolation with reduced solvent consumption and environmental impact.

The implementation of Process Analytical Technology enables real-time monitoring of purification processes, ensuring consistent product quality and optimizing separation efficiency [26] [45]. Spectroscopic techniques including UV-Vis, IR, and NMR provide rapid analysis of purity levels and enable automated process control.